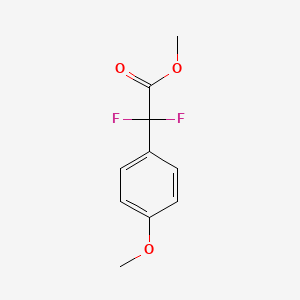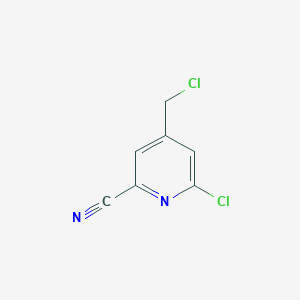
6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with chlorine and a chloromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile typically involves the chlorination of pyridine derivatives. One common method involves the reaction of 2-chloropyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 4-position. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction can lead to the formation of pyridine derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-(aminomethyl)-6-chloropyridine or 4-(thiocyanatomethyl)-6-chloropyridine.
Oxidation: Formation of 6-chloro-4-(chloromethyl)pyridine N-oxide.
Reduction: Formation of 6-chloro-4-(methyl)pyridine.
Aplicaciones Científicas De Investigación
6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to interfere with enzyme activities and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Similar in structure but with a trichloromethyl group instead of a chloromethyl group.
6-Chloropyridine-2-carbonitrile: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
Uniqueness
6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile is unique due to the presence of both chlorine and chloromethyl groups, which confer distinct reactivity patterns and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Propiedades
Fórmula molecular |
C7H4Cl2N2 |
|---|---|
Peso molecular |
187.02 g/mol |
Nombre IUPAC |
6-chloro-4-(chloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c8-3-5-1-6(4-10)11-7(9)2-5/h1-2H,3H2 |
Clave InChI |
SKKLFDTXGJIJBD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C#N)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



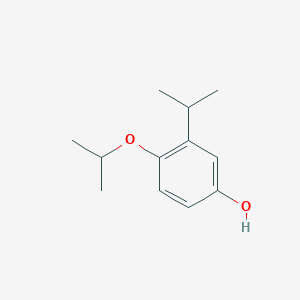
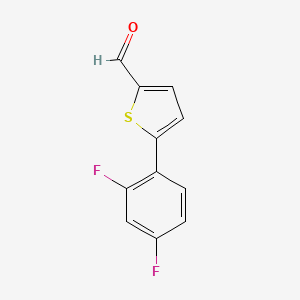
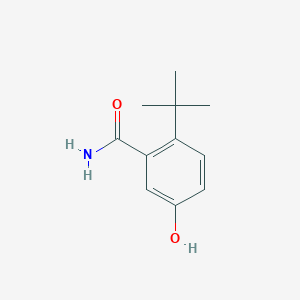

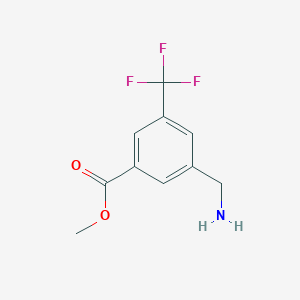
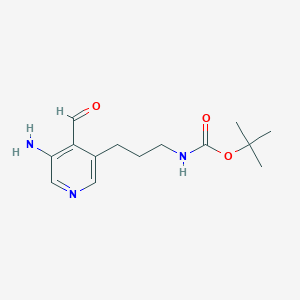

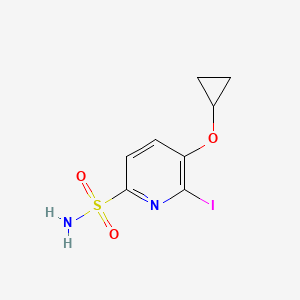
![2-[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14846905.png)
